Icatibant

Übersicht

Beschreibung

HOE-140-Acetat, auch bekannt als Icatibant-Acetat, ist ein potenter und spezifischer Peptid-Antagonist des Bradykinin-B2-Rezeptors. Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Rolle von Bradykinin in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen. Die Verbindung hat ein erhebliches Potenzial für die Behandlung von Erkrankungen im Zusammenhang mit Bradykinin-Überaktivität, wie z. B. hereditärem Angioödem gezeigt .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von HOE-140-Acetat beinhaltet die Assemblierung einer Dekapeptidkette durch Festphasen-Peptidsynthese. Der Prozess beinhaltet die sequentielle Zugabe von geschützten Aminosäuren zu einer Harz-gebundenen Peptidkette. Das Endprodukt wird dann vom Harz abgespalten und entschützt, um das freie Peptid zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von HOE-140-Acetat folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess umfasst automatische Peptidsynthesizer, die eine effiziente und hochdurchsatzfähige Produktion der Verbindung ermöglichen. Das Endprodukt wird einer strengen Reinigung und Qualitätskontrolle unterzogen, um seine Reinheit und Wirksamkeit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

HOE-140-Acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Struktur-Aktivitäts-Beziehungen von Bradykinin-Rezeptor-Antagonisten zu untersuchen.

Biologie: Die Verbindung hilft beim Verständnis der Rolle von Bradykinin in verschiedenen biologischen Prozessen, einschließlich Entzündungen und Schmerzen.

Medizin: HOE-140-Acetat wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von hereditärem Angioödem und anderen Erkrankungen im Zusammenhang mit Bradykinin-Überaktivität untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente verwendet, die auf den Bradykinin-B2-Rezeptor abzielen

5. Wirkmechanismus

HOE-140-Acetat wirkt als kompetitiver Antagonist des Bradykinin-B2-Rezeptors. Durch die Bindung an diesen Rezeptor verhindert es die Bindung von nativem Bradykinin und hemmt so dessen Wirkungen. Bradykinin ist ein Peptidhormon, das die Gefäßpermeabilität erhöht, Blutgefäße erweitert und glatte Muskelkontraktionen verursacht. Durch die Blockierung dieser Aktionen kann HOE-140-Acetat Entzündungen, Schmerzen und andere Symptome im Zusammenhang mit Bradykinin-Überaktivität reduzieren .

Ähnliche Verbindungen:

Des-Arg9-Bradykinin: Ein weiterer Bradykinin-Rezeptor-Antagonist, der jedoch hauptsächlich auf den B1-Rezeptor abzielt.

DAL-Bk (Des-Arg9-[Leu8]-Bradykinin): Ein selektiver Antagonist für den Bradykinin-B1-Rezeptor.

HOE-140 (Icatibant): Die Nicht-Acetat-Form von HOE-140-Acetat, die ähnliche Eigenschaften und Anwendungen hat

Einzigartigkeit: HOE-140-Acetat ist aufgrund seiner hohen Spezifität und Potenz für den Bradykinin-B2-Rezeptor einzigartig. Seine Resistenz gegen enzymatischen Abbau macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch bei potenziellen therapeutischen Anwendungen .

Wirkmechanismus

Target of Action

Icatibant primarily targets the bradykinin B2 receptor . Bradykinin B2 receptors play a crucial role in mediating the effects of bradykinin, a peptide-based hormone that is formed locally in tissues, often in response to trauma .

Mode of Action

This compound acts as a competitive antagonist for the bradykinin B2 receptor . It has an affinity for the bradykinin B2 receptor that is similar to bradykinin itself . By binding to the B2 receptor, this compound prevents bradykinin from attaching to it, thereby inhibiting the actions of bradykinin .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the Factor XII/kallikrein proteolytic cascade . This cascade leads to the production of bradykinin. In conditions such as hereditary angioedema, there is an absence or dysfunction of C1-esterase-inhibitor, a key regulator of this cascade. This dysfunction leads to an overproduction of bradykinin .

Pharmacokinetics

It is known that this compound is administered subcutaneously .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bradykinin-induced effects. These effects include hypotension, vasodilation, and reflex tachycardia . By blocking the binding of bradykinin to the B2 receptor, this compound mitigates these effects .

Action Environment

The effectiveness of this compound may be influenced by the severity and frequency of these episodes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of HOE-140 acetate involves the assembly of a decapeptide chain through solid-phase peptide synthesis. The process includes the sequential addition of protected amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and deprotected to yield the free peptide .

Industrial Production Methods: Industrial production of HOE-140 acetate follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The final product undergoes rigorous purification and quality control to ensure its purity and efficacy .

Analyse Chemischer Reaktionen

Reaktionstypen: HOE-140-Acetat unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es ist unter physiologischen Bedingungen stabil und unterliegt nicht leicht Oxidations- oder Reduktionsreaktionen .

Häufige Reagenzien und Bedingungen:

Peptidbindungsbildung: Die Synthese beinhaltet die Verwendung von geschützten Aminosäuren, Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N’,N’-Tetramethyl-uronium-hexafluorophosphat) und Basen wie DIPEA (N,N-Diisopropylethylamin).

Abspaltung und Entschützung: Das endgültige Peptid wird mit Trifluoressigsäure (TFA) vom Harz abgespalten und mit geeigneten Reagenzien entschützt, um das freie Peptid zu erhalten.

Hauptsächlich gebildete Produkte: Das primäre gebildete Produkt ist das freie Peptid, HOE-140-Acetat, das dann gereinigt wird, um alle Nebenprodukte oder Verunreinigungen zu entfernen .

Vergleich Mit ähnlichen Verbindungen

Des-Arg9-bradykinin: Another bradykinin receptor antagonist, but it primarily targets the B1 receptor.

DAL-Bk (des-Arg9-[Leu8]-bradykinin): A selective antagonist for the bradykinin B1 receptor.

HOE-140 (Icatibant): The non-acetate form of HOE-140 acetate, which has similar properties and applications

Uniqueness: HOE-140 acetate is unique due to its high specificity and potency for the bradykinin B2 receptor. Its resistance to enzymatic degradation makes it a valuable tool in both research and potential therapeutic applications .

Biologische Aktivität

Icatibant is a synthetic decapeptide and a selective antagonist of the bradykinin B2 receptor (B2R), developed primarily for the treatment of hereditary angioedema (HAE) attacks. Its mechanism of action involves blocking the effects of bradykinin, a peptide that can cause vasodilation and increased vascular permeability, leading to edema. This article explores the biological activity of this compound, including its pharmacological properties, clinical efficacy, and safety profile.

This compound specifically targets the B2R, which is involved in mediating the effects of bradykinin. The compound exhibits a high affinity for this receptor, approximately equal to that of bradykinin itself, while having a significantly lower affinity (over 100-fold) for the B1 receptor. This selectivity is crucial for its therapeutic application, as it minimizes unwanted side effects associated with B1 receptor activation .

Pharmacokinetics

- Absorption : this compound is rapidly absorbed after subcutaneous injection, with peak plasma concentrations reached within 20 to 30 minutes.

- Bioavailability : The drug has excellent bioavailability with low protein binding.

- Half-life : The elimination half-life ranges from 1.2 to 1.5 hours.

- Metabolism : It is metabolized in the liver into smaller inactive peptides, with less than 10% excreted unchanged in urine .

Efficacy in Clinical Settings

This compound has been validated in clinical trials for treating acute HAE attacks. The efficacy of this compound has been demonstrated through various studies:

- Clinical Trials : In randomized controlled trials, this compound has shown significant improvement in symptoms of HAE compared to placebo. The drug effectively reduces swelling and pain associated with angioedema attacks .

- Bradykinin Challenge Model : This model has been used to assess the pharmacodynamics of this compound, confirming its ability to inhibit bradykinin-induced effects such as changes in blood pressure and vascular permeability .

Case Study 1: Efficacy in Brazilian Patients

A study involving Brazilian patients with HAE assessed the outcomes following this compound administration. The this compound Outcome Survey (IOS) indicated that patients experienced rapid relief from symptoms, with a notable reduction in attack severity and duration. The results underscore this compound's effectiveness as an on-demand treatment for HAE attacks .

Case Study 2: Long-term Safety Profile

Another observational study monitored patients over an extended period post-icatibant treatment. Findings revealed a favorable safety profile, with most adverse events being mild and transient. Importantly, no significant long-term complications were associated with its use .

Biological Activity Summary Table

| Property | Details |

|---|---|

| Target Receptor | Bradykinin B2 receptor (high affinity) |

| Mechanism | Antagonist of bradykinin effects |

| Absorption | Rapid; peak concentration at 20-30 min |

| Half-life | 1.2 to 1.5 hours |

| Metabolism | Liver metabolism; <10% excreted unchanged |

| Clinical Efficacy | Significant reduction in HAE symptoms; validated through clinical trials |

| Safety Profile | Generally well-tolerated; mild adverse effects reported |

Eigenschaften

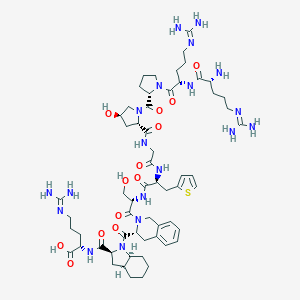

IUPAC Name |

2-[[1-[2-[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURWXBZNHXJZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H89N19O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.